(S)-1-(2-Bromo-4-fluorophenyl)ethanamine
Description
Stereochemical Significance in Advanced Organic Synthesis
The concept of chirality is central to modern drug design and development. Most biological targets, such as enzymes and receptors, are themselves chiral, meaning they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of advanced organic synthesis and medicinal chemistry. enamine.net
Chiral α-substituted arylethylamines like (S)-1-(2-Bromo-4-fluorophenyl)ethanamine are highly valued as "chiral building blocks." enamine.net3wpharm.com They provide a reliable method for introducing a specific stereocenter into a larger molecule. By starting with a pure enantiomer of the amine, chemists can control the stereochemical outcome of subsequent reactions, a process crucial for creating stereochemically pure active pharmaceutical ingredients (APIs). pharmanoble.com The development of asymmetric synthesis techniques and the use of chiral pool starting materials have made these building blocks more accessible, fueling their widespread use in the pharmaceutical industry. enamine.net
Contextualizing this compound within Halogenated Aromatic Amine Research
The incorporation of halogen atoms, particularly fluorine and bromine, into aromatic rings is a well-established strategy in medicinal chemistry. Halogens can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Fluorine: As the most electronegative element, fluorine can alter the acidity (pKa) of nearby functional groups and form strong bonds with carbon, often enhancing metabolic stability. The presence of a fluorine atom can also lead to specific interactions, like halogen bonding, with protein targets.
Bromine: The larger bromine atom serves as a versatile synthetic handle. It can be readily replaced or modified through various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the construction of more complex molecular architectures. This synthetic utility makes bromo-substituted intermediates particularly valuable.
This compound is situated at the intersection of these two strategic areas. It is a chiral amine functionalized with a di-halogenated phenyl group. This combination makes it a bifunctional building block: the amine group can be used for amide bond formation or other nucleophilic reactions, while the bromo-substituent provides a site for subsequent carbon-carbon or carbon-heteroatom bond formation. Research into halogenated aromatic amines is driven by the need for novel intermediates that can accelerate the discovery and synthesis of new therapeutic agents.
Scope and Research Significance of this compound
The primary research significance of this compound lies in its role as a specialized intermediate for organic synthesis, particularly in the construction of chiral pharmaceuticals. While specific, large-scale applications are often proprietary and detailed in patent literature, its value can be inferred from its distinct structural features. The "(S)" configuration provides a defined stereocenter, the bromo group at the ortho position offers a reactive site for cross-coupling, and the fluoro group at the para position modulates the electronic properties of the aromatic ring.
This compound and its enantiomer, (R)-1-(2-Bromo-4-fluorophenyl)ethanamine, are available commercially as chiral building blocks, indicating their use in research and development. chemicalbook.com They serve as starting materials for creating libraries of complex chiral molecules for screening purposes or for the targeted synthesis of specific drug candidates. The combination of a chiral center with a synthetically versatile halogenated aromatic ring makes this compound a valuable tool for medicinal chemists aiming to explore new chemical space and develop novel APIs.
Data Tables
Table 1: Physicochemical Properties of 1-(2-Bromo-4-fluorophenyl)ethanamine (B6590484)
This table presents the known properties of the racemic form of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrFN | nih.gov |
| Molecular Weight | 218.07 g/mol | nih.gov |
| IUPAC Name | 1-(2-bromo-4-fluorophenyl)ethan-1-amine | nih.gov |
| CAS Number | 874301-77-0 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
CASYPDKXSSJANQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)Br)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Stereocontrol in the Preparation of S 1 2 Bromo 4 Fluorophenyl Ethanamine
Asymmetric Synthesis Strategies for Enantioselective Production
The direct production of the desired (S)-enantiomer of 1-(2-Bromo-4-fluorophenyl)ethanamine (B6590484) is most efficiently achieved through asymmetric synthesis. These methods create the chiral center selectively, avoiding the need for resolving racemic mixtures, which are inherently limited to a 50% theoretical yield for the desired enantiomer. nih.govdovepress.com
Chiral Catalysis in α-Arylethanamine Synthesis
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral precursors like imines, enamines, or ketones. nih.govacs.org For α-arylethanamines, the asymmetric hydrogenation of the corresponding N-aryl imines is a common and effective approach. This transformation typically employs catalysts based on precious metals such as rhodium, iridium, or ruthenium, complexed with chiral ligands.
The general process involves the reaction of the precursor imine, derived from 1-(2-bromo-4-fluorophenyl)ethanone, with hydrogen gas under pressure in the presence of a catalytic amount of the chiral metal complex. The chiral ligand creates a stereochemically defined environment around the metal center, directing the hydrogen atoms to one face of the C=N double bond, leading to the preferential formation of one enantiomer. acs.org Ligands like chiral phosphino-oxazolines and those with a spiranic backbone have demonstrated high activity and enantioselectivity (up to 97% ee) in the hydrogenation of N-aryl imines. nih.gov
Table 1: Representative Chiral Catalysis Systems for Asymmetric Imine Hydrogenation
| Catalyst System | Typical Substrate | Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|
| [Ir(COD)Cl]₂ / Chiral Phosphino-oxazoline Ligand | N-Aryl Imines | Up to 97% | High activity and selectivity for various N-aryl imines. nih.gov |
| Pd(CF₃CO₂)₂ / (S,S)-f-binaphane | Cyclic N-Sulfonyl Imines | Up to 99% | Effective for cyclic imines, yielding chiral cyclic amines. acs.org |
| Nickel / P-stereogenic Dialkyl Phosphine (B1218219) Ligand (BenzP*) | N-Aryl Imino Esters | Up to 98% | Avoids precious metals; suitable for producing chiral α-aryl glycines. nih.gov |
Diastereoselective Approaches Utilizing Chiral Auxiliaries
The use of chiral auxiliaries offers a reliable method for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to an enantiomerically pure molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. osi.lv A widely used and highly effective auxiliary for amine synthesis is N-tert-butanesulfinamide, developed by Ellman. yale.edu
The synthesis using this method proceeds in three main steps:
Condensation: The ketone precursor, 1-(2-bromo-4-fluorophenyl)ethanone, is condensed with either (R)- or (S)-N-tert-butanesulfinamide to form the corresponding N-sulfinylimine.
Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the reducing agent (e.g., sodium borohydride) to attack from the less sterically hindered face. sci-hub.se This results in the formation of a sulfinamide with high diastereomeric excess.
Auxiliary Cleavage: The chiral auxiliary is removed by simple acidic hydrolysis (e.g., with HCl in an alcohol solvent), yielding the desired enantiomerically enriched primary amine, (S)-1-(2-bromo-4-fluorophenyl)ethanamine.
This methodology is highly valued for its predictability, high diastereoselectivities, and the commercial availability of both enantiomers of the auxiliary. yale.edunih.gov
Biocatalytic and Chemoenzymatic Routes for Enantiomeric Purity
Biocatalysis provides a green and highly selective alternative to traditional chemical methods, operating under mild, aqueous conditions. nih.govdovepress.com Enzymes such as ω-transaminases (ω-TAs) and amine oxidases are particularly effective for chiral amine synthesis.
ω-Transaminase (ω-TA) Mediated Synthesis: ω-TAs catalyze the transfer of an amino group from an amine donor (such as isopropylamine) to a ketone acceptor. nih.gov By using an appropriate (S)-selective ω-TA, 1-(2-bromo-4-fluorophenyl)ethanone can be directly converted into this compound with very high enantiomeric excess. The reaction is often driven to completion by using a large excess of the amine donor or by removing the ketone co-product (e.g., acetone). researchgate.net Protein engineering and directed evolution have been used to develop transaminases with improved stability and a broader substrate scope, including bulky aromatic ketones. nih.govresearchgate.net
Chemoenzymatic Deracemization: This one-pot process combines an enantioselective enzyme with a non-selective chemical reagent to convert a racemic amine into a single enantiomer. acs.orgacs.org For example, an (S)-selective amine oxidase can be used to oxidize only the (S)-enantiomer from a racemic mixture of 1-(2-bromo-4-fluorophenyl)ethanamine to the corresponding achiral imine. Simultaneously, a non-selective reducing agent (e.g., ammonia (B1221849) borane) present in the mixture reduces the imine back to the racemic amine. nih.gov Through repeated cycles of selective oxidation and non-selective reduction, the (R)-enantiomer gradually accumulates, achieving high yield and enantiomeric excess. To obtain the (S)-enantiomer, a corresponding (R)-selective oxidase would be employed.
Resolution Techniques for this compound Enantiomers
Classical resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (R)-(-)-mandelic acid. This reaction forms a pair of diastereomeric salts.
These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure this compound. While effective, this method's primary drawback is that the maximum theoretical yield for the desired enantiomer is 50%.
Precursor Design and Chemical Transformations to Access this compound
The successful synthesis of the target amine is critically dependent on the efficient preparation of its key precursors. The primary intermediate is the corresponding ketone, which serves as the starting point for the asymmetric transformations described above.
Synthesis of Key Halogenated Acetophenone (B1666503) Intermediates (e.g., 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone)
The direct precursor for the reductive amination or enzymatic transamination to 1-(2-bromo-4-fluorophenyl)ethanamine is 1-(2-bromo-4-fluorophenyl)ethanone . This compound can be synthesized via several established organic chemistry reactions, with Friedel-Crafts acylation being a common method. This typically involves the reaction of 1-bromo-3-fluorobenzene (B1666201) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Another key intermediate, often used in more complex synthetic routes, is the α-bromo ketone 2-bromo-1-(2-bromo-4-fluorophenyl)ethanone . This compound is prepared by the α-bromination of 1-(2-bromo-4-fluorophenyl)ethanone. This reaction introduces a bromine atom onto the carbon adjacent to the carbonyl group. Common brominating agents for this transformation include molecular bromine (Br₂) or copper(II) bromide (CuBr₂). For instance, reacting 1-(4-bromo-3-fluorophenyl)ethanone (B1324263) with CuBr₂ in ethyl acetate (B1210297) at 60°C has been shown to yield the corresponding α-bromo ketone. chemicalbook.com
Table 2: Synthesis of Halogenated Acetophenone Precursors
| Product | Starting Material | Reagents & Conditions | Typical Yield |
|---|---|---|---|
| 1-(2-bromo-4-fluorophenyl)ethanone | 1-bromo-3-fluorobenzene | Acetyl chloride, AlCl₃, in a suitable solvent (e.g., DCM). | Moderate to high |
| 2-bromo-1-(4-fluorophenyl)ethanone | 4-fluoroacetophenone | Oxone, NH₄Br, in Methanol at room temperature. chemicalbook.com | Good |
| 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | 1-(4-bromo-3-fluorophenyl)ethanone | Copper(II) bromide, Ethyl acetate, 60°C for 12h. chemicalbook.com | 44% chemicalbook.com |
Reductive Amination Protocols for α-Substituted Phenylethanones
The conversion of the prochiral ketone, 2-bromo-4-fluoroacetophenone, into the chiral amine this compound is most effectively achieved through asymmetric reductive amination. This transformation can be accomplished using several advanced catalytic methods, including transition metal catalysis and biocatalysis, which offer high levels of stereocontrol.
Direct asymmetric reductive amination (DARA) is a highly efficient one-pot process where the ketone, an amine source (such as ammonia), and a reducing agent are combined with a chiral catalyst. liv.ac.uk This method circumvents the need to isolate the often-unstable imine intermediate. liv.ac.ukwikipedia.org Transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, paired with chiral phosphine ligands, are prominent in this field. nih.govacs.org For instance, iridium-based catalysts in conjunction with a chiral phosphoric acid can act as a cooperative system, where the acid activates the in-situ formed imine towards reduction, leading to excellent yields and high enantioselectivities (ee). liv.ac.uknih.gov
Biocatalysis presents a green and highly selective alternative. nih.gov Enzymes such as amine transaminases (ATAs), imine reductases (IREDs), and reductive aminases (RedAms) are used to catalyze the conversion of ketones to chiral amines with exceptional stereoselectivity. nih.govacs.orgresearchgate.net Transaminases, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, transfer an amino group from an amine donor to the ketone. nih.gov Protein engineering has expanded the substrate scope of these enzymes to include bulky aromatic ketones, making them suitable for synthesizing complex pharmaceutical intermediates. nih.gov IREDs and RedAms catalyze the reaction by first facilitating the formation of an imine intermediate from the ketone and amine, which is then reduced stereoselectively using a nicotinamide (B372718) cofactor (NAD(P)H). researchgate.net
Conventional chemical methods using stoichiometric chiral reagents or auxiliaries are also possible but are often less atom-economical. The use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can reduce the imine formed from the ketone and an amine. masterorganicchemistry.com To achieve stereoselectivity, a chiral amine can be used to form a diastereomeric intermediate, which is then separated and cleaved, or a chiral reducing agent can be employed.
Below is a comparative overview of common reductive amination protocols.
| Method | Catalyst/Enzyme Type | Key Features | Typical Enantiomeric Excess (ee) |
| Transition Metal Catalysis | Iridium, Rhodium, or Ruthenium with chiral ligands | High turnover numbers, broad substrate scope, one-pot DARA protocols. liv.ac.ukacs.org | Often >95% |
| Biocatalysis | Amine Transaminases (ATAs), Imine Reductases (IREDs) | Extremely high stereoselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.net | Often >99% |
| Hydride Reduction | NaBH₃CN, NaBH(OAc)₃ | Requires chiral auxiliary or stoichiometric chiral reagents for stereocontrol. masterorganicchemistry.com | Variable, depends on auxiliary |
Regioselective Halogenation and Fluorination Strategies
The synthesis of the key precursor, 2-bromo-4-fluoroacetophenone, requires precise regioselective installation of halogen atoms onto the aromatic ring. The fluorine atom is typically incorporated early in the synthesis, starting from fluorobenzene (B45895).
The initial step is the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction proceeds with high para-selectivity due to the steric hindrance at the ortho positions, yielding 4-fluoroacetophenone as the major product.
The subsequent and more challenging step is the regioselective bromination of 4-fluoroacetophenone at the C2 position (ortho to the acetyl group). The acetyl group is a deactivating but ortho-, para-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. Direct electrophilic bromination must be carefully controlled to achieve the desired 2-bromo isomer over other potential products.
Traditional methods involve the use of molecular bromine (Br₂) with a Lewis acid catalyst. However, controlling the reaction to favor mono-bromination at the desired position can be difficult, and side reactions, such as bromination at the α-carbon of the ketone, can occur. google.com More modern and selective methods have been developed to improve the regioselectivity of this transformation. Using reagents like N-Bromosuccinimide (NBS) with a suitable catalyst can offer better control. A patented method describes a highly regioselective process for aromatic ring bromination of acetophenone derivatives using a bromate/bromide system in an aqueous medium, which minimizes α-bromination. google.com
The table below summarizes various bromination methods for acetophenone derivatives.
| Brominating Agent System | Catalyst/Conditions | Regioselectivity Outcome |
| Br₂ / Lewis Acid (e.g., FeBr₃) | Dichloromethane, 0–5°C | Traditional method, can lead to mixtures of isomers and polybromination. |
| N-Bromosuccinimide (NBS) | Acid catalyst or radical initiator | Can favor either ring or α-bromination depending on conditions. |
| Aqueous H₂O₂–HBr System | "On water", room temperature | Provides high selectivity for mono-bromination with reduced environmental impact. researchgate.net |
| Bromate / Bromide | Redox system in water | Reported to have excellent regioselectivity for the aromatic ring over the α-position. google.com |
Mechanistic Investigations of Stereoselective Formation of this compound
The stereochemical outcome of the reductive amination is determined by the mechanism through which the chiral catalyst or enzyme delivers a hydride or an amino group to the prochiral imine intermediate.
In transition metal-catalyzed asymmetric hydrogenation , the mechanism involves the formation of a metal-hydride species from the chiral catalyst and a hydrogen source. The prochiral imine, formed in situ from 2-bromo-4-fluoroacetophenone and an amine source, coordinates to the chiral metal center. The pre-existing chirality of the ligands (e.g., chiral diphosphines) on the metal creates a sterically and electronically differentiated environment. acs.org This chiral pocket forces the imine to bind in a specific orientation. The subsequent migratory insertion of the C=N bond into the metal-hydride bond, or the direct transfer of the hydride to the imine carbon, is facially selective. One face of the imine is sterically shielded by the bulky groups of the chiral ligand, compelling the hydride to attack from the less hindered face, leading to the preferential formation of one enantiomer (e.g., the (S)-enantiomer). liv.ac.uk
In biocatalytic methods , the stereoselectivity arises from the highly evolved three-dimensional structure of the enzyme's active site. nih.gov
With Amine Transaminases (ATAs) , the ketone substrate enters the active site and forms a Schiff base with the PLP cofactor. The enzyme's chiral pocket orients the substrate so that when the amino group is transferred from an amino donor (via the cofactor), it is delivered exclusively to one specific face of the carbonyl carbon, thereby establishing the stereocenter. nih.gov
With Imine Reductases (IREDs) , the enzyme first catalyzes the condensation of the ketone and amine to form the imine within the confines of the active site. The enzyme then binds the reducing cofactor, NAD(P)H, in a precise orientation relative to the imine. The active site architecture ensures that the hydride from the NAD(P)H is delivered to only one prochiral face of the imine's C=N bond, resulting in the formation of a single enantiomer of the amine product with very high fidelity. acs.orgresearchgate.net
In both catalytic paradigms, the high degree of stereocontrol is a direct consequence of the non-covalent interactions between the substrate and the chiral catalyst or enzyme, which lowers the energy of the transition state leading to the desired enantiomer while raising the energy of the pathway leading to the undesired one.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of (S)-1-(2-Bromo-4-fluorophenyl)ethanamine by mapping the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the nuclei.
In ¹H NMR spectroscopy, the presence of bromine and fluorine atoms on the phenyl ring influences the chemical shifts of nearby protons. The fluorine atom, in particular, would cause distinctive splitting patterns in the aromatic region due to F-H coupling. vulcanchem.com The spectrum is expected to show distinct signals corresponding to the methyl protons (CH₃), the methine proton (CH), the amine protons (NH₂), and the aromatic protons. The integration of these signals confirms the number of protons in each environment, while the splitting patterns reveal adjacent proton relationships.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments in the molecule. The carbon atoms attached to the electronegative bromine and fluorine atoms would exhibit characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | 1.3 - 1.5 | Doublet (d) |
| ¹H | -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) |
| ¹H | -CH | 4.0 - 4.3 | Quartet (q) |
| ¹H | Aromatic-H | 7.0 - 7.6 | Multiplets (m) |
| ¹³C | -CH₃ | ~25 | - |
| ¹³C | -CH | ~50 | - |
| ¹³C | Aromatic C-Br | ~118 | - |
| ¹³C | Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. The most notable feature in the mass spectrum would be the molecular ion peak cluster, which demonstrates the characteristic isotopic pattern of bromine. vulcanchem.com Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak.
Under electron ionization (EI), the molecule undergoes predictable fragmentation. Common fragmentation pathways would include the loss of a methyl group (•CH₃) to form a stable benzylic cation, or the cleavage of the C-C bond adjacent to the phenyl ring. Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of the ethylamine (B1201723) side chain and the substituted phenyl ring.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Assignment | Description |
|---|---|---|
| 217/219 | [M]⁺ | Molecular ion peak, showing the 1:1 isotopic pattern for Bromine. |
| 202/204 | [M-CH₃]⁺ | Loss of a methyl radical. |
Note: m/z values correspond to the major isotopes (¹²C, ¹H, ¹⁴N, ¹⁹F, ⁷⁹Br/⁸¹Br).
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The primary amine (NH₂) group is typically identified by two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The presence of aromatic C-H bonds is indicated by stretching vibrations above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. Furthermore, the strong electronegativity of the fluorine atom gives rise to a distinct C-F stretching absorption, and the C-Br bond shows a characteristic absorption in the fingerprint region of the spectrum. vulcanchem.com
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 3010 - 3100 | Aromatic C-H Stretch | Phenyl Ring |
| 2850 - 2960 | Aliphatic C-H Stretch | Ethyl Group |
| 1550 - 1650 | N-H Bend | Primary Amine |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1400 | C-F Stretch | Fluoro Aromatic |
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in its solid state. For a chiral compound like this compound, this technique is uniquely capable of establishing its absolute configuration, thereby confirming the "(S)" stereochemistry at the chiral center. mdpi.comnih.gov
By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This provides a definitive structural proof and offers insights into intermolecular interactions, such as hydrogen bonding, and the crystal packing arrangement in the solid state. nih.gov
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for this assessment.
This technique involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (S)- and (R)-1-(2-Bromo-4-fluorophenyl)ethanamine. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer in the sample. By comparing the peak areas, the enantiomeric excess (ee), a measure of the purity of the desired (S)-enantiomer, can be accurately calculated. This is a critical quality control parameter for chiral molecules. thermofisher.comtsijournals.com
Table 4: Representative Chiral HPLC Data for Enantiomeric Purity Analysis
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-1-(2-Bromo-4-fluorophenyl)ethanamine | 10.5 | 0.5 |
| This compound | 12.8 | 99.5 |
Note: Data are hypothetical and for illustrative purposes only. Actual retention times and resolution depend on the specific column and conditions used.
Computational and Theoretical Chemistry Studies of S 1 2 Bromo 4 Fluorophenyl Ethanamine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (S)-1-(2-Bromo-4-fluorophenyl)ethanamine, DFT calculations could provide valuable insights into its optimized geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity and kinetic stability. However, no specific studies reporting these DFT-calculated parameters for this compound have been published.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | --- | Relates to electron-donating ability |
| LUMO Energy | --- | Relates to electron-accepting ability |
| HOMO-LUMO Gap | --- | Indicator of chemical reactivity |
| Dipole Moment | --- | Provides insight into molecular polarity |
| Molecular Electrostatic Potential | --- | Maps regions of positive and negative charge |
Note: The table above is illustrative of the data that would be generated from DFT calculations; no published values are currently available.
Molecular Dynamics and Conformational Analysis of the Chiral Amine
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a chiral amine such as this compound, MD simulations could be employed to explore its conformational landscape. By simulating the molecule's behavior over time in a given environment (e.g., in a solvent), researchers can identify the most stable conformations and the energetic barriers between them. This is particularly important for understanding how the molecule's three-dimensional shape influences its interactions with other molecules, such as biological receptors. At present, there are no published molecular dynamics studies that have performed a conformational analysis of this specific chiral amine.
Spectroscopic Property Prediction and Validation through Quantum Chemistry
Quantum chemistry methods, including Time-Dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic properties of molecules. These computational techniques can calculate theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Such predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. For this compound, theoretical spectra would aid in the assignment of vibrational modes and chemical shifts. A comparison between theoretical and experimental spectra can provide a high degree of confidence in the molecular structure. However, the scientific literature does not currently contain any reports on the quantum chemical prediction of the spectroscopic properties of this compound.
Table 2: Potential Spectroscopic Data from Quantum Chemical Calculations
| Spectroscopic Technique | Predicted Data | Purpose |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Functional group identification |
| 1H and 13C NMR Spectroscopy | Chemical shifts | Structural elucidation |
| UV-Visible Spectroscopy | Electronic transition wavelengths | Analysis of electronic structure |
Note: This table represents the type of data that could be generated. Specific predicted spectroscopic data for this compound is not available in published research.
Computational Exploration of Reaction Pathways and Transition States in its Formation
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely reaction pathways for the formation of a molecule like this compound. These studies can locate transition state structures and calculate the activation energies associated with different synthetic routes. This information is critical for optimizing reaction conditions and improving yields. A computational exploration of the reaction pathways leading to this compound could provide valuable insights for synthetic chemists, but such a study has not yet been documented.
Synthetic Utility and Derivatization Chemistry of S 1 2 Bromo 4 Fluorophenyl Ethanamine As a Chiral Building Block
Employing (S)-1-(2-Bromo-4-fluorophenyl)ethanamine in Asymmetric Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The 1-phenylethylamine (B125046) scaffold, to which the title compound belongs, is frequently used as a chiral auxiliary to direct the stereochemical outcome of reactions. nih.gov By temporarily attaching this chiral amine to a prochiral substrate, it can effectively guide the diastereoselective formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com
The primary amine of this compound can be converted into an imine or an amide, which then acts as the chiral template. For instance, nitrones derived from related chiral hydroxylamines have been used in samarium(II) iodide-mediated reductive couplings with α,β-unsaturated esters to create γ-amino acid derivatives with high stereocontrol. nih.gov Similarly, the α-PEA framework is instrumental in diastereoselective cyclization reactions to produce chiral heterocyclic compounds like piperidin-2-ones and lactams. nih.gov The auxiliary guides the formation of new stereocenters relative to its own, and after the key bond-forming step, it can be cleaved and recovered. This strategy is fundamental to the synthesis of enantiomerically pure compounds. sigmaaldrich.com
Table 1: Applications in Asymmetric Bond Formation
| Reaction Type | Role of Amine Scaffold | Bond Formed | Typical Products |
|---|---|---|---|
| Alkylation of Amides | Chiral Auxiliary | Carbon-Carbon | Chiral Carboxylic Acid Derivatives |
| Diastereoselective Cyclization | Chiral Auxiliary | Carbon-Carbon / Carbon-Nitrogen | Chiral Lactams, Piperidones |
| Reductive Coupling | Chiral Auxiliary (as Nitrone) | Carbon-Carbon | γ-Amino Acid Derivatives nih.gov |
| Epoxide Ring-Opening | Chiral Nucleophile | Carbon-Nitrogen | β-Amino Alcohols nih.gov |
Synthesis of Chiral Derivatives and Analogs for Research Applications
The primary amine functionality of this compound is a key handle for a wide array of derivatization reactions, allowing for the synthesis of diverse chiral molecules for various research applications.
Chiral imines, or Schiff bases, are readily synthesized through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). jetir.org This reaction typically involves mixing this compound with the desired aldehyde or ketone in a suitable solvent, often with mild heating or acid catalysis to facilitate the dehydration process. researchgate.net The resulting chiral Schiff bases are valuable intermediates in their own right. They are used in the synthesis of other compounds, and the imine nitrogen and the stereogenic center form a crucial part of many chiral ligands used in coordination chemistry and asymmetric catalysis. researchgate.netnih.gov
The reaction of this compound with isothiocyanates provides a direct and efficient route to N,N'-disubstituted chiral thioureas. mdpi.com This method is the most common approach for preparing chiral thiourea (B124793) derivatives, where the amine serves as the source of chirality. mdpi.com These chiral thioureas are particularly significant as organocatalysts, capable of activating substrates through hydrogen bonding. nih.gov
Similarly, chiral urea-based compounds can be prepared by reacting the amine with isocyanates. nih.gov Alternative methods involve the use of phosgene (B1210022) or its equivalents to couple two amine molecules or an amine and an alcohol. nih.gov These urea (B33335) derivatives are prevalent in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.
The nucleophilic nitrogen of this compound can undergo several fundamental transformations to yield a variety of N-substituted derivatives.
Amidation and Acylation: These reactions involve the formation of an amide bond. Acylation is readily achieved by treating the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640). organic-chemistry.org Amidation can also be performed directly with a carboxylic acid using a coupling reagent to facilitate dehydration. acs.orgacs.org These methods produce stable chiral amides.
Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished by reaction with alkyl halides, where the amine acts as a nucleophile. researchgate.net More modern and atom-economical methods include the "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a suitable metal catalyst. nih.govacs.org This approach allows for the synthesis of secondary and tertiary chiral amines.
To determine the enantiomeric purity of this compound or to separate it from its (R)-enantiomer, a common analytical strategy is chiral derivatization. wikipedia.org This involves reacting the amine with a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. acs.org Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. wikipedia.orgacs.org The choice of CDA is crucial for achieving good separation and detection sensitivity. yakhak.org
Table 2: Common Chiral Derivatizing Agents for Amines
| Derivatizing Agent | Abbreviation | Functional Group Reacting with Amine | Resulting Linkage |
|---|---|---|---|
| (+)-1-(9-Fluorenyl)ethyl chloroformate acs.org | FLEC | Chloroformate | Carbamate |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) wikipedia.org | MTPA-Cl | Acid Chloride | Amide |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate acs.org | GITC | Isothiocyanate | Thiourea |
| o-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine) | OPA/NAC | Aldehyde / Thiol | Isoindole |
Development of Chiral Reagents and Catalysts from this compound Scaffolds
The this compound scaffold is a foundational element for the rational design of more complex chiral reagents and catalysts. nih.gov Its inherent chirality can be transferred to larger molecular frameworks to create environments capable of inducing stereoselectivity in chemical reactions. rsc.org
Derivatives of this amine are widely employed in both organocatalysis and transition-metal catalysis. For example, chiral thioureas synthesized from this amine can function as highly effective bifunctional organocatalysts, activating electrophiles and nucleophiles simultaneously through hydrogen bonding. nih.govnih.gov Schiff bases formed from the amine can act as chiral ligands that coordinate with metal centers (e.g., copper or zinc), leading to catalysts for reactions like the asymmetric Henry (nitro-aldol) reaction. researchgate.net Furthermore, the amine itself can be used to functionalize inorganic structures, such as polyoxometalates, to create novel heterogeneous chiral catalysts for processes like asymmetric epoxidation. acs.orgnih.gov The development of such catalysts is a key area of modern synthetic chemistry, aiming for efficient and environmentally benign methods to produce enantiomerically pure compounds. rsc.org
Role of this compound in the Synthesis of Complex Organic Scaffolds and Chemical Intermediates
This compound is a valuable chiral building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly those with applications in medicinal chemistry. Its stereodefined amine group and substituted phenyl ring provide a versatile scaffold for derivatization, enabling the synthesis of a variety of intricate chemical intermediates and target molecules. The presence of the bromine and fluorine atoms on the phenyl ring offers additional sites for chemical modification, further expanding its synthetic potential.
One of the primary applications of this chiral amine is in the synthesis of heterocyclic compounds that serve as potent and selective inhibitors of various kinases. For instance, it is a key component in the preparation of a class of pyrazolopyrimidinone (B8486647) derivatives that act as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). In these syntheses, the chiral amine is typically reacted with a suitably substituted pyrazole (B372694) intermediate to form a more complex molecular scaffold. The stereochemistry of the final product is directly influenced by the (S)-configuration of the starting amine, highlighting its role as a chiral auxiliary.
Furthermore, this compound has been employed in the synthesis of aminopyridine derivatives that function as Bruton's tyrosine kinase (BTK) inhibitors. In these synthetic routes, the amine is often coupled with a heterocyclic core, followed by further functionalization to yield the final bioactive molecule. The amine's nucleophilic character allows for its straightforward incorporation into various molecular frameworks through reactions such as nucleophilic aromatic substitution or amide bond formation.
The derivatization of this compound is not limited to the formation of kinase inhibitors. It has also been utilized in the creation of a broader range of complex organic scaffolds. For example, it can be acylated to form amides, which can then undergo further transformations. The bromo- and fluoro-substituents on the phenyl ring can be modified through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity and diversity into the molecular structure. This adaptability makes it a crucial intermediate for the construction of libraries of compounds for drug discovery and development.
The following tables provide an overview of the synthetic utility of this compound in the preparation of complex chemical intermediates.
Table 1: Synthesis of a Pyrazolopyrimidinone Intermediate
| Step | Starting Materials | Reagents and Conditions | Product |
| 1 | This compound; 2,6-dichloro-3-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | N,N-Diisopropylethylamine, 1,4-Dioxane | (S)-2-chloro-6-((1-(2-bromo-4-fluorophenyl)ethyl)amino)-3-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
Table 2: Synthesis of an Aminopyridine Intermediate for BTK Inhibitors
| Step | Starting Materials | Reagents and Conditions | Product |
| 1 | This compound; 4,6-dichloro-N-(pyridin-2-yl)pyrimidin-2-amine | N,N-Diisopropylethylamine, N-Methyl-2-pyrrolidone | (S)-4-((1-(2-bromo-4-fluorophenyl)ethyl)amino)-6-chloro-N-(pyridin-2-yl)pyrimidin-2-amine |
Table 3: General Derivatization Reactions
| Reaction Type | Reactant | Reagents and Conditions | General Product Structure |
| Acylation | Carboxylic acid or Acyl chloride | Coupling agents (e.g., HATU, EDCI) or Base (e.g., triethylamine) | N-(1-(2-bromo-4-fluorophenyl)ethyl)amide derivative |
| Sulfonylation | Sulfonyl chloride | Base (e.g., pyridine, triethylamine) | N-(1-(2-bromo-4-fluorophenyl)ethyl)sulfonamide derivative |
These examples underscore the significance of this compound as a cornerstone in the asymmetric synthesis of complex and medicinally relevant molecules. Its ability to impart chirality and serve as a versatile scaffold for further chemical elaboration makes it an indispensable tool for organic chemists.
Emerging Research Frontiers and Future Perspectives for S 1 2 Bromo 4 Fluorophenyl Ethanamine
Innovations in Green and Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards green and sustainable manufacturing processes to minimize environmental impact. mdpi.com This has led to the exploration of innovative synthetic routes for chiral amines like (S)-1-(2-Bromo-4-fluorophenyl)ethanamine that are more environmentally friendly than traditional methods. nih.govdiva-portal.org
Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool for the synthesis of chiral amines. diva-portal.orgrsc.org Enzymes such as ω-transaminases are particularly promising due to their high enantioselectivity and ability to catalyze reactions under mild conditions. diva-portal.org Research has focused on identifying and engineering novel ω-transaminases for the asymmetric synthesis of fluorinated chiral amines. For instance, a novel ω-transaminase was isolated and engineered for the synthesis of the structurally similar (S)-1-(2-fluorophenyl)ethylamine. ucr.eduresearchgate.net This biocatalytic approach offers a greener alternative to conventional chemical synthesis, which often involves harsh reagents and generates significant waste. mdpi.com
Chemoenzymatic cascade reactions, which combine chemical and enzymatic steps in a one-pot synthesis, are also being developed to improve efficiency and sustainability. These cascades can reduce the number of purification steps and minimize the use of solvents and reagents.
| Synthetic Route | Key Features | Advantages |
| Biocatalysis | Use of enzymes (e.g., ω-transaminases) | High enantioselectivity, mild reaction conditions, reduced waste |
| Chemoenzymatic Cascades | Combination of chemical and enzymatic steps | One-pot synthesis, improved efficiency, reduced purification steps |
Advanced Catalyst Design and Optimization for Enantioselective Transformations
The enantioselective synthesis of this compound heavily relies on the design and optimization of chiral catalysts. nih.gov Both metal-based catalysts and biocatalysts are subjects of intensive research to improve their activity, selectivity, and stability.
In the realm of biocatalysis, protein engineering plays a crucial role in tailoring enzymes for specific substrates and reaction conditions. nih.gov Techniques like semi-rational design, which combines computational modeling with experimental screening, have been successfully employed to enhance the activity and enantioselectivity of ω-transaminases for the synthesis of fluorinated phenyl ethylamines. ucr.eduresearchgate.net For example, a Y168R/R416Q variant of a novel ω-transaminase exhibited a significant increase in specific enzyme activity and catalytic efficiency for the synthesis of (S)-1-(2-fluorophenyl) ethylamine (B1201723). ucr.eduresearchgate.net Molecular docking and structural simulations help to understand the enzyme-substrate interactions and guide the design of more efficient biocatalysts. ucr.eduresearchgate.net
Transition metal catalysis, particularly with rhodium and ruthenium complexes, remains a cornerstone of asymmetric synthesis. nih.govnih.gov Research is focused on developing novel chiral ligands that can effectively control the stereochemistry of the reaction. researchgate.net For instance, rhodium-catalyzed asymmetric hydroamination of allylic amines using chiral BIPHEP-type ligands has shown high yields and excellent enantioselectivities for the synthesis of enantioenriched 1,2-diamines. nih.gov The development of air-stable and readily prepared ruthenium catalysts is also a key area of investigation to enhance the practicality and industrial applicability of these transformations. nih.gov
| Catalyst Type | Design & Optimization Strategy | Key Improvements |
| Biocatalysts (ω-Transaminases) | Protein engineering (e.g., semi-rational design) | Increased enzyme activity, enhanced enantioselectivity, broader substrate scope |
| Metal Catalysts (Rh, Ru) | Development of novel chiral ligands | Higher yields, improved enantioselectivity, better catalyst stability |
Expansion of Derivatization Chemistry for Novel Functional Materials
The derivatization of this compound opens up possibilities for the creation of novel functional materials with unique properties. qualitas1998.netrsc.org The presence of the bromine and fluorine atoms, along with the chiral amine group, provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. acs.orgnih.gov
One area of exploration is the synthesis of chiral ligands for asymmetric catalysis. mdpi.com The amine group can be functionalized to create ligands that can coordinate with transition metals, forming catalysts for various asymmetric reactions. For example, the derivatization of the similar compound 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol into a triflate creates a valuable intermediate for the synthesis of aminophosphine (B1255530) ligands. mdpi.com
Furthermore, the incorporation of the fluorophenyl moiety can impart desirable properties to materials, such as increased thermal stability, hydrophobicity, and biological activity. qualitas1998.netresearchgate.net This makes derivatives of this compound attractive candidates for the development of new pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers. qualitas1998.net The synthesis of pyridazinone derivatives from related fluorophenyl compounds has shown potential for antiviral applications. mdpi.comresearchgate.net
| Derivative Class | Potential Application | Key Structural Feature |
| Chiral Ligands | Asymmetric catalysis | Functionalized amine group for metal coordination |
| Bioactive Molecules | Pharmaceuticals, Agrochemicals | Fluorophenyl moiety for enhanced biological activity |
| Functional Polymers | Advanced materials | Fluorinated backbone for improved thermal and chemical stability |
Synergistic Application of Experimental and Computational Methodologies
The integration of experimental and computational methods is accelerating the pace of research and development in the field of chiral amine synthesis. chiralpedia.com This synergistic approach allows for a deeper understanding of reaction mechanisms and catalyst behavior, leading to more rational and efficient design strategies. rsc.org
Computational tools such as Density Functional Theory (DFT) and molecular docking are used to predict the stereochemical outcome of reactions, elucidate reaction pathways, and design novel catalysts with improved performance. nih.govrsc.orgnih.gov For instance, computational studies have been instrumental in understanding the coordination modes of rhodium catalysts in asymmetric fluorination reactions and in identifying key amino acid residues for the targeted mutation of ω-transaminases to improve their catalytic efficiency. ucr.eduresearchgate.netnih.gov
Experimental validation is crucial to confirm the predictions of computational models and to provide feedback for further refinement. chiralpedia.com This iterative cycle of computational prediction and experimental verification has proven to be a powerful strategy for optimizing catalytic systems and developing new synthetic methodologies. chiralpedia.com The combination of in situ experiments with computational analyses has been shown to enhance the understanding of catalyst-substrate interactions and reaction kinetics. acs.org This integrated approach is expected to play an increasingly important role in the future development of synthetic routes for complex chiral molecules like this compound.
| Methodology | Application in this compound Research | Example |
| Computational Chemistry (DFT, Molecular Docking) | Catalyst design, reaction mechanism elucidation, prediction of stereoselectivity | Predicting the binding mode of substrates in an enzyme active site to guide protein engineering. ucr.eduresearchgate.net |
| Experimental Chemistry | Synthesis, catalyst screening, reaction optimization, product characterization | Validating the performance of a newly designed catalyst in the enantioselective synthesis of a chiral amine. ucr.eduresearchgate.net |
| Synergistic Approach | Accelerated development of efficient and selective synthetic methods | Using computational insights to design a targeted library of catalysts for experimental screening. chiralpedia.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
